molecular formula C13H9ClN2O3 B024416 2-Amino-2'-chloro-5-nitrobenzophenone CAS No. 2011-66-7

2-Amino-2'-chloro-5-nitrobenzophenone

Cat. No. B024416
CAS RN: 2011-66-7
M. Wt: 276.67 g/mol
InChI Key: GRDGBWVSVMLKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Amino-2'-chloro-5-nitrobenzophenone derivatives involves palladium-catalyzed oxidative C-H bond acylation of N-nitrosoanilines with toluene derivatives, showcasing a traceless approach to synthesize N-alkyl-2-aminobenzophenones. This process highlights the efficiency of using N-nitroso groups as directing groups and toluene derivatives as acyl precursors under mild conditions (Wu et al., 2014).

Molecular Structure Analysis

The structural features of 2-amino-5-nitrobenzophenone, a closely related compound, have been explored using vibrational spectroscopy, HF, and DFT calculations. The analyses reveal the molecule's stability, bioactivity potential, and charge transfer characteristics. Such studies are crucial for understanding the electronic and geometric configuration of 2-Amino-2'-chloro-5-nitrobenzophenone (Balachandran et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-2'-chloro-5-nitrobenzophenone derivatives have been documented, demonstrating the compound's versatility in synthetic chemistry. For instance, the double functionalization of 2-amino-2′-hydroxy-1,1′-biaryls for the synthesis of nitro-dibenzofurans and benzofuro-indoles showcases the compound's reactivity and utility in creating complex heterocyclic structures (Kumar et al., 2015).

Physical Properties Analysis

The determination of 2-amino-5-nitrobenzophenone contamination in nitrazepam by low-temperature spectrophosphorimetry highlights the compound's unique phosphorescent properties at low temperatures, which can be utilized in analytical chemistry for detecting impurities in pharmaceutical products (Hornyák & Székelyhidi, 1980).

Chemical Properties Analysis

The chemical versatility of 2-Amino-2'-chloro-5-nitrobenzophenone is further illustrated by its involvement in the synthesis of various heterocyclic compounds. The compound's reactivity with α-oxocarboxylic acids, facilitated by tert-butyl nitrite, showcases a regioselective and efficient pathway to synthesize 2-aminobenzophenones, emphasizing its role in complex chemical transformations (Wang, Zhang, & Fan, 2018).

Scientific Research Applications

  • Environmental Biodegradation : The degradation of 2-chloro-5-nitrophenol into aminohydroquinone by Ralstonia eutropha JMP134, as investigated by Schenzle et al. (1999), highlights the use of the compound in environmental biodegradation studies (Schenzle et al., 1999).

  • Chemical Synthesis and Analysis : Various studies have focused on the synthesis and analysis of derivatives and related compounds. For example, Davidson et al. (1990) isolated a novel intermediate compound, N-(-(2-amino-5-nitrophenyl)benzylidene glycine), from the alkali-catalyzed hydrolysis of nitrazepam (Davidson et al., 1990). Similarly, Prasad et al. (2015) grew crystals of 2-amino-5-nitrobenzophenonium picrate, revealing its monoclinic system and optical properties (Prasad et al., 2015).

  • Anticancer Activity : Abbas et al. (2020) synthesized and studied 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes, which showed moderate in vitro anticancer activity against HeLa cells (Abbas et al., 2020).

  • Crystallography and Materials Science : Jin and Wang (2013) investigated organic acid-base adducts involving 2-amino-4-chlorophenol, highlighting the role of hydrogen bonding in crystal packing (Jin & Wang, 2013). Additionally, Hornyák and Székelyhidi (1980) developed a method for determining 2-amino-5-nitrobenzophenone contamination in nitrazepam (Hornyák & Székelyhidi, 1980).

  • Spectroscopy and Vibrational Studies : A study by Balachandran et al. (2014) explored the structural features of 2-amino-5-nitrobenzophenone using vibrational spectroscopy, providing insights into molecular vibrations and charge transfer within the molecule (Balachandran et al., 2014).

  • Organic Electronics : García-López et al. (2014) synthesized and characterized organotin compounds derived from Schiff bases, which are potential materials for organic light-emitting diodes (OLEDs) (García-López et al., 2014).

Safety And Hazards

2-Amino-2’-chloro-5-nitrobenzophenone may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

(2-amino-5-nitrophenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDGBWVSVMLKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173927
Record name 2-Amino-2'-chloro-5-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2'-chloro-5-nitrobenzophenone

CAS RN

2011-66-7
Record name 2-Amino-5-nitro-2′-chlorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2011-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2'-chloro-5-nitrobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002011667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2'-chloro-5-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2'-chloro-5-nitrobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-2'-CHLORO-5-NITROBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL4AJ2Z1GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

From 70 g (0.25 mol) of 2-amino-5-nitro-2'-chlorobenzophenone there is obtained, in analogy to the details in paragraph (a) of Example 1, 2-amino-2'-(o-chlorobenzoyl)-2-methyl-4'-nitro-propionanilide of melting point 138°-139° (ether/petroleum ether).
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-2'-(o-chlorobenzoyl)-2-methyl-4'-nitro-propionanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ether petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2'-chloro-5-nitrobenzophenone
Reactant of Route 2
Reactant of Route 2
2-Amino-2'-chloro-5-nitrobenzophenone
Reactant of Route 3
Reactant of Route 3
2-Amino-2'-chloro-5-nitrobenzophenone
Reactant of Route 4
Reactant of Route 4
2-Amino-2'-chloro-5-nitrobenzophenone
Reactant of Route 5
Reactant of Route 5
2-Amino-2'-chloro-5-nitrobenzophenone
Reactant of Route 6
Reactant of Route 6
2-Amino-2'-chloro-5-nitrobenzophenone

Citations

For This Compound
32
Citations
FA Levasseur, G Caillé, R Elie… - … & drug disposition, 1985 - Wiley Online Library
… Retention times of the hydrolysis product of loprazolam (2-amino-2'chloro-5-nitrobenzophenone) and of the internal standard (2-amino-2'fluorobenzophenone) were, respectively, 9 and …
Number of citations: 4 onlinelibrary.wiley.com
G Dowling, PV Kavanagh, HG Eckhardt… - Drug Testing and …, 2018 - Wiley Online Library
… , microscale syntheses of clonazolam and its deschloro analog nitrazolam were developed utilizing polymer-supported reagents starting from 2-amino-2'-chloro-5-nitrobenzophenone (…
LI Bebawy, N El Kousy - Analytical letters, 1997 - Taylor & Francis
… Clonazepam was determined densitometrically in the presence of its degradation products carbostyril and 2-amino-2-chloro-5-nitrobenzophenone. The suggested methods determine …
Number of citations: 20 www.tandfonline.com
S Ebel, H Schütz - Arzneimittel-forschung, 1977 - europepmc.org
… Besides preparation methods are reported for 7-aminoclonazepam, 7-acetaminoclonazepam, 2-amino-2'-chloro-5-nitrobenzophenone and 2,5-diamino-2'-chlorobenzophenone. Also …
Number of citations: 14 europepmc.org
JC Spell, JT Stewart - Journal of pharmaceutical and biomedical analysis, 1998 - Elsevier
… The clonazepam monograph also contains TLC tests for two related compounds, 3-amino-4-(2-chlorophenyl)-6-nitrocarbostyril and 2-amino-2′-chloro-5-nitrobenzophenone, which …
Number of citations: 32 www.sciencedirect.com
M De la Guardia, MV Galdú, J Monzó, A Salvador - Analyst, 1989 - pubs.rsc.org
… amino)benzophenone (CCMB) from prazepam, 2-amino-5nitrobenzophenone (ANB) from nitrazepam and 2-amino-2'chloro-5-nitrobenzophenone (ACNB) from clonazepam. The …
Number of citations: 13 pubs.rsc.org
WR SCHNEIDER, H SCHÜTZ, M ZELLER - Adli Tıp Dergisi, 1986 - journalagent.com
In addition to the corrected Rf-values of 61 benzodiazepines and metabolites which were recently published in this journal [Adli Tıp Derg.(ATD), 1, 22-29 (1985)] we have investigated …
Number of citations: 2 www.journalagent.com
KC Honeychurch, J Brooks, JP Hart - Talanta, 2016 - Elsevier
This paper describes the development of an electrochemical assay based on screen-printed carbon sensors for the determination of clonazepam in serum and in wine. The cyclic …
Number of citations: 36 www.sciencedirect.com
M Bakavoli, V Navaratnam, NK Nair - Journal of Chromatography A, 1984 - Elsevier
Thin-layer chromatography (TLC) is widely used for the separation and identification of benzodiazepines or their hydrolysis products, ie, benzophenones. Most studies have focused on …
Number of citations: 7 www.sciencedirect.com
G Dowling - researchonline.ljmu.ac.uk
Nitrazolam and clonazolam are two designer benzodiazepines that are available from internet retailers and there is growing evidence suggesting that such compounds have the …
Number of citations: 3 researchonline.ljmu.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.